2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate) is a complex organic compound with the molecular formula C17H16N2O5S2. This compound is known for its unique structure, which includes two nicotinate groups attached to a central oxopropane moiety. The presence of methylthio groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate) typically involves a multi-step process. One common method includes the reaction of nicotinic acid with methylthio compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and purity .
Chemical Reactions Analysis
2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio groups can be replaced by other nucleophiles like halides or amines. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate) can be compared with other similar compounds such as:
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): This compound has a similar oxopropane core but different substituents, leading to distinct chemical and biological properties.
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): Another related compound with different functional groups, offering unique reactivity and applications. The uniqueness of 2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate) lies in its specific combination of nicotinate and methylthio groups, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C17H16N2O5S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[3-(2-methylsulfanylpyridine-3-carbonyl)oxy-2-oxopropyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H16N2O5S2/c1-25-14-12(5-3-7-18-14)16(21)23-9-11(20)10-24-17(22)13-6-4-8-19-15(13)26-2/h3-8H,9-10H2,1-2H3 |
InChI Key |
ZOLNYZMAFRKQHL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)COC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.